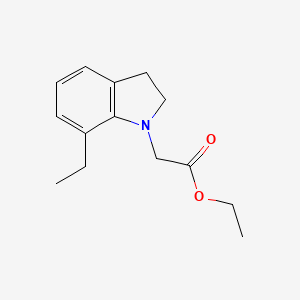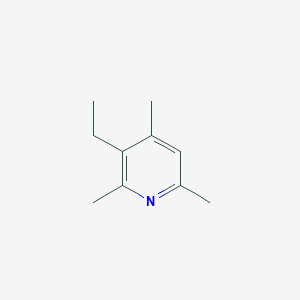![molecular formula C14H8Cl3NO4S B14493980 {[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride CAS No. 65118-16-3](/img/structure/B14493980.png)
{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
The synthesis of {[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride typically involves several steps. One common method starts with the preparation of 2,4-dichlorophenoxy acetic acid, which is then reacted with phosphorous pentachloride to form 2,4-dichlorophenoxy acetyl chloride . This intermediate is further reacted with 5-(2,4-dichlorophenoxy)-2-nitrophenyl sulfanyl to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis and may include additional purification steps to ensure the quality of the final product.
Analyse Des Réactions Chimiques
{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the acetyl chloride group.
Oxidation and Reduction: The nitro group in the compound can be reduced to an amine, and the sulfanyl group can be oxidized to a sulfone.
Hydrolysis: The acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include phosphorous pentachloride for chlorination, reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its potential as an antiproliferative agent against certain cancer cell lines.
Industry: It is used in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of {[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cellular processes that lead to cancer progression . The compound binds to the kinase domain, preventing its activation and subsequent signaling pathways that promote cell proliferation and migration.
Comparaison Avec Des Composés Similaires
Similar compounds to {[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride include:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
2,4-Dichlorophenoxyacetamide chalcones: Compounds with similar biological activities as kinase inhibitors.
2,4-Dichlorophenoxy ethers: Compounds with similar chemical properties and applications in agrochemicals.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity that are not present in the similar compounds listed above.
Propriétés
Numéro CAS |
65118-16-3 |
|---|---|
Formule moléculaire |
C14H8Cl3NO4S |
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
2-[5-(2,4-dichlorophenoxy)-2-nitrophenyl]sulfanylacetyl chloride |
InChI |
InChI=1S/C14H8Cl3NO4S/c15-8-1-4-12(10(16)5-8)22-9-2-3-11(18(20)21)13(6-9)23-7-14(17)19/h1-6H,7H2 |
Clé InChI |
WBUGZGZVYMRKQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)SCC(=O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)

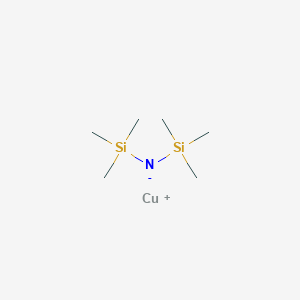

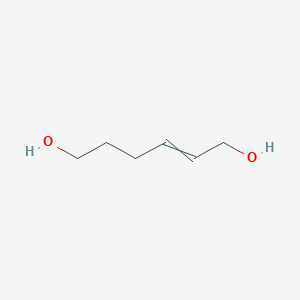
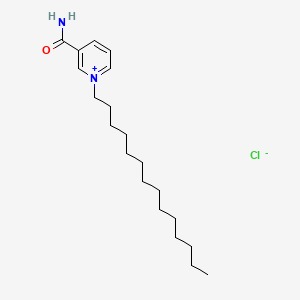
![Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-](/img/structure/B14493939.png)
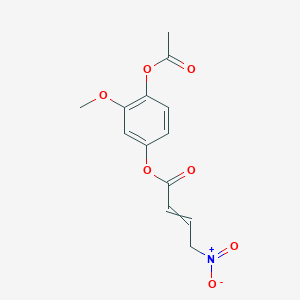
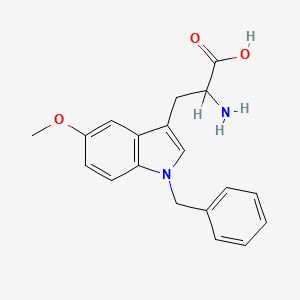
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)
![1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene](/img/structure/B14493959.png)

